molecular formula C9H8N2O B154303 2-Hydroxy-3-methylquinoxaline CAS No. 14003-34-0

2-Hydroxy-3-methylquinoxaline

Cat. No.: B154303
CAS No.: 14003-34-0
M. Wt: 160.17 g/mol
InChI Key: BMIMNRPAEPIYDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-2-Quinoxalinone involves the reaction of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. The reaction is typically carried out at room temperature for about three hours . The reaction conditions are mild, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-Quinoxalinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Aromatic Aldehydes: Used in condensation reactions.

    Bromine in Acetic Acid: Used for bromination.

    Morpholine, Sodium Methoxide, Piperidine: Used in substitution reactions.

Major Products

    3-(Substituted Styryl)-2-quinoxalinones: Formed from condensation reactions.

    3-Bromomethyl-2-quinoxalinone: Formed from bromination.

    Various Substituted Quinoxalinones: Formed from substitution reactions.

Scientific Research Applications

3-methyl-2-Quinoxalinone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-Quinoxalinone is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions to form diverse derivatives. This versatility makes it a valuable intermediate in pharmaceutical synthesis and other scientific research applications .

Properties

IUPAC Name

3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIMNRPAEPIYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161219
Record name 2-Quinoxalinol, 3-methyl-
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14003-34-0
Record name 3-Methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14003-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Quinoxalinol, 3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-methylquinoxaline
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Record name 2-Hydroxy-3-methylquinoxaline
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Record name 2-Hydroxy-3-methylquinoxaline
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Record name 2-Quinoxalinol, 3-methyl-
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Record name 3-methylquinoxalin-2-ol
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Synthesis routes and methods I

Procedure details

Reaction between 1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound as a beige solid;
Quantity
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Synthesis routes and methods II

Procedure details

A solution of benzene-1,2-diamine (10.8 g, 100 mmol) in ethanol (500 mL) was treated with a solution of ethyl-2-oxopropanoate (11.22 g, 110 mmol) slowly at 0° C., and the resulting suspension was stirred at room temperature for 1 h, then filtered. An off-white solid was collected (15.85 g). MS (ESI): m/z 161 [M+H]+.
Quantity
10.8 g
Type
reactant
Reaction Step One
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11.22 g
Type
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?

A1: this compound, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:

    • [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.
    • [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.

    Q2: How can this compound be synthesized?

    A2: Several synthesis pathways are presented in the research:

    • [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of this compound, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.
    • [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.

    Q3: What are the applications of this compound?

    A3: The research highlights two primary applications:

    • [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).
    • [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of this compound using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.

    Q4: What is known about the stability of this compound?

    A4: Although specific stability data is not provided, the following insights are available:

    • [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.
    • [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.

    Q5: Are there known Structure-Activity Relationship (SAR) studies involving this compound?

    A5: Yes.

    • [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of this compound. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.

    Q6: What analytical methods are used to characterize and quantify this compound?

    A6: The research highlights a crucial analytical technique:

    • [4] High-Performance Liquid Chromatography (HPLC): This method is employed to quantify this compound after its formation as a fluorescent derivative in a biochemical assay. The reversed-phase HPLC method enables separation and detection of the target compound in complex biological matrices.

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